Cl-4AS-1

Vue d'ensemble

Description

Méthodes De Préparation

Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées afin de garantir que le produit souhaité est obtenu avec une pureté élevée . Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces réactions en utilisant des réacteurs plus grands et en optimisant les conditions afin de maximiser le rendement et de minimiser les impuretés .

Analyse Des Réactions Chimiques

Le Cl-4AS-1 subit diverses réactions chimiques, notamment :

Oxydation : le this compound peut être oxydé pour former différents dérivés oxo.

Réduction : les réactions de réduction peuvent convertir le this compound en ses formes réduites correspondantes.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe 2-chlorophényle. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : il est utilisé comme composé modèle pour étudier la chimie des stéroïdes et les effets des modifications structurales sur l'activité biologique.

Biologie : le this compound est utilisé pour étudier le rôle des récepteurs des androgènes dans divers processus biologiques.

Médecine : le composé est étudié pour ses applications thérapeutiques potentielles dans des affections comme la carence en androgènes et le cancer de la prostate.

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments et comme étalon de référence dans le contrôle de la qualité

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs des androgènes et en inhibant la 5α-réductase. Cette double action entraîne la modulation de l'activité androgénique et la réduction des taux de dihydrotestostérone. Les cibles moléculaires comprennent le récepteur des androgènes et les enzymes 5α-réductase, et les voies impliquées sont liées à la signalisation et au métabolisme des androgènes .

Applications De Recherche Scientifique

Cancer Research

1.1 Mechanism of Action

Cl-4AS-1 functions as a selective androgen receptor modulator (SARM), mimicking the action of dihydrotestosterone (DHT) while exhibiting tissue-selective properties. It has been shown to regulate gene expression in breast cancer cell lines, specifically MDA-MB-453, where it induces apoptosis and inhibits cell proliferation in a dose-dependent manner. Unlike DHT, this compound does not upregulate androgen receptor expression, which may mitigate some side effects associated with traditional androgen therapies .

1.2 Case Studies

A study involving three breast cancer cell lines (MCF-7, MDA-MB-453, and MDA-MB-231) demonstrated that this compound effectively blocks cell progression into the S-phase, leading to DNA degradation. This indicates its potential as a therapeutic agent in targeting aggressive breast cancer phenotypes .

Table 1: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Effect on Proliferation | Induction of Apoptosis | Morphological Change |

|---|---|---|---|

| MCF-7 | Inhibition | Yes | Mesenchymal phenotype |

| MDA-MB-453 | Inhibition | Yes | Mesenchymal phenotype |

| MDA-MB-231 | No effect | No | No significant change |

Doping Analysis

This compound has been studied for its metabolites in the context of doping analysis. Its detection is crucial for monitoring the use of anabolic agents in sports. Research has identified several metabolites of this compound which can be detected through advanced analytical techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) .

2.1 Metabolic Studies

In vitro metabolic studies have shown that this compound produces multiple mono-hydroxylated metabolites, which can serve as biomarkers for its detection in biological samples. The ability to identify these metabolites enhances the effectiveness of doping control strategies in competitive sports .

Potential Therapeutic Uses

Given its properties as an androgen receptor agonist with selective action, this compound holds promise for therapeutic applications beyond oncology. Its ability to stimulate muscle growth while minimizing effects on reproductive tissues positions it as a candidate for treating conditions related to muscle wasting and osteoporosis .

Mécanisme D'action

Cl-4AS-1 exerts its effects by binding to androgen receptors and inhibiting 5α-reductase. This dual action results in the modulation of androgenic activity and the reduction of dihydrotestosterone levels. The molecular targets include the androgen receptor and the 5α-reductase enzymes, and the pathways involved are related to androgen signaling and metabolism .

Comparaison Avec Des Composés Similaires

Le Cl-4AS-1 est structurellement similaire à d'autres 4-azastéroïdes, tels que le TFM-4AS-1. Le this compound est un agoniste complet du récepteur des androgènes, tandis que le TFM-4AS-1 agit comme un modulateur sélectif des récepteurs des androgènes avec des activités réduites dans les tissus reproducteurs et les glandes sébacées . Cela rend le this compound unique dans sa capacité à activer complètement les récepteurs des androgènes tout en inhibant également la 5α-réductase .

Composés similaires

TFM-4AS-1 : un modulateur sélectif des récepteurs des androgènes avec une activité agoniste partielle.

FTBU-1 : Un autre modulateur sélectif des récepteurs des androgènes avec une activité agoniste partielle et un antagonisme de l'interaction N-terminale/C-terminale au sein du récepteur des androgènes

Activité Biologique

Cl-4AS-1, a potent steroidal androgen receptor agonist, has garnered attention for its unique biological activities, particularly in the context of selective androgen receptor modulation (SARM). This article delves into the compound's biological activity, examining its mechanisms, effects on various cell lines, and potential applications in therapeutic settings.

Overview of this compound

This compound is characterized as a full agonist of the androgen receptor (AR), with an IC50 value of approximately 12 nM. It mimics the action of 5α-dihydrotestosterone (DHT), transactivating the mouse mammary tumor virus (MMTV) promoter and inhibiting matrix metalloproteinase 1 (MMP1) promoter activity. Additionally, this compound exhibits inhibitory effects on both type I and II 5α-reductase enzymes, which are involved in androgen metabolism .

This compound operates primarily through its interaction with the androgen receptor. Upon binding, it induces conformational changes that activate AR-dependent gene transcription. Notably, it has been found to induce apoptosis in breast cancer cell lines while promoting anabolic effects in bone and muscle tissues without significant stimulation of reproductive tissues .

Biological Activity in Cell Lines

Case Study: Effects on Breast Cancer Cell Lines

A study investigated this compound's effects on three breast cancer cell lines: MCF-7 (luminal), MDA-MB-453 (molecular apocrine), and MDA-MB-231 (triple-negative). The results demonstrated:

- Gene Regulation : this compound showed high concordance with DHT in regulating gene expression in MDA-MB-453 cells. However, it did not upregulate AR expression as DHT did.

- Morphological Changes : Both DHT and this compound induced similar morphological changes in MDA-MB-453 cells, leading to a mesenchymal phenotype characterized by actin reorganization.

- Cell Proliferation : While DHT promoted proliferation in MCF-7 and MDA-MB-453 cells, this compound exhibited a dose-dependent inhibition on all three cell lines. This inhibition was attributed to induced apoptosis and a blockade of S-phase entry followed by DNA degradation .

Comparative Analysis of this compound and Other SARMs

Clinical Implications

The unique profile of this compound suggests potential therapeutic applications, particularly in treating conditions like muscle wasting or osteoporosis without the adverse effects commonly associated with traditional anabolic steroids. Its ability to selectively target anabolic pathways while minimizing androgenic side effects positions it as a promising candidate for further research and clinical trials.

Propriétés

IUPAC Name |

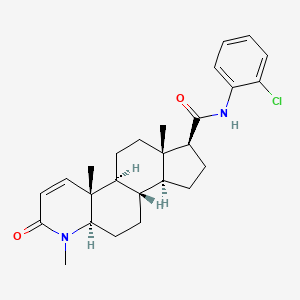

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVXDPDUOKQBKZ-GFNRTWGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044196 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188589-66-4 | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188589-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-(2-Chlorophenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-4AS-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SF5976Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the impact of Cl-4AS-1 on the proliferation of different breast cancer cell lines?

A2: Research indicates that this compound exerts variable effects on the growth of different breast cancer cell lines, highlighting its potential for targeted therapy. [] In luminal MCF-7 and molecular apocrine MDA-MB-453 cells, DHT promotes proliferation. [] Conversely, this compound demonstrates a dose-dependent inhibitory effect on the growth of these cell lines, as well as on the triple-negative, basal MDA-MB-231 cells. [] This growth inhibition is attributed to the induction of apoptosis, with this compound blocking cell cycle progression at the S-phase and subsequently triggering DNA degradation. []

Q2: How does the gene expression profile of this compound compare to that of dihydrotestosterone (DHT)?

A3: Studies utilizing microarray analysis in MDA-MB-453 cells revealed distinct gene expression profiles for this compound and DHT. [] While this compound exhibited agonistic activity on the AR, its effects on gene expression were not identical to DHT. [] Specifically, this compound acted as a gene-selective agonist, inducing certain genes to the same extent as DHT, while others were activated to a lesser degree or not at all. [] This selectivity highlights the potential of this compound to elicit targeted therapeutic effects with a potentially reduced risk of undesirable side effects compared to traditional androgen agonists.

Q3: How does this compound affect energy homeostasis and feeding behavior?

A4: Research suggests that this compound may play a role in regulating energy balance through its interaction with the endocannabinoid system in the hypothalamus. [] Studies in guinea pigs found that administration of a dihydrotestosterone mimetic similar to this compound rapidly increased both energy intake and expenditure. [] This effect was linked to increased expression of diacylglycerol lipase α (DAGLα) in the arcuate nucleus of the hypothalamus, leading to enhanced endocannabinoid signaling and ultimately influencing feeding behavior. [] These findings suggest a complex interplay between androgens, the endocannabinoid system, and energy homeostasis, warranting further investigation into the specific role of this compound in this context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.